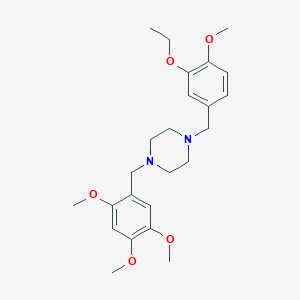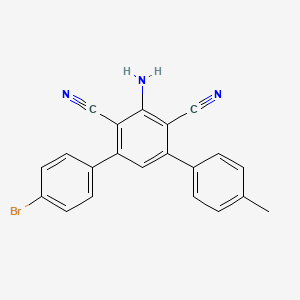![molecular formula C28H14N6O3 B10882791 4-(1H-benzotriazol-1-yl)-5-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10882791.png)
4-(1H-benzotriazol-1-yl)-5-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety, a cyano group, and a phenoxyphenyl cyanide structure
Preparation Methods
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL CYANIDE typically involves multiple steps, starting with the preparation of the benzotriazole moiety. This can be achieved through the cyclization of o-nitroaniline with sodium nitrite in the presence of acetic acid .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The benzotriazole moiety can be oxidized to form various derivatives.
Reduction: The cyano groups can be reduced to amines under appropriate conditions.
Substitution: The phenoxyphenyl cyanide structure can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL CYANIDE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, stabilizing them and enhancing their catalytic activity . The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL CYANIDE include:
- 4-(1H-1,2,3-BENZOTRIAZOL-1-YL(PHENYL)METHYL)-1-METHYL-4-PIPERIDINOL
- Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine These compounds share the benzotriazole moiety but differ in their additional functional groups and overall structure. The unique combination of the benzotriazole, cyano, and phenoxyphenyl cyanide groups in 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL CYANIDE gives it distinct properties and applications.
Properties
Molecular Formula |
C28H14N6O3 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-[4-(1,3-dioxoisoindol-2-yl)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H14N6O3/c29-15-17-13-25(34-24-8-4-3-7-23(24)31-32-34)26(14-18(17)16-30)37-20-11-9-19(10-12-20)33-27(35)21-5-1-2-6-22(21)28(33)36/h1-14H |
InChI Key |
GNJRULZFEFUNRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=C(C=C(C(=C4)C#N)C#N)N5C6=CC=CC=C6N=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(3-methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10882711.png)

![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882727.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(4-methylphenyl)quinoline-4-carboxylate](/img/structure/B10882732.png)
![1-Ethyl-4-[1-(4-ethylbenzyl)piperidin-4-yl]piperazine](/img/structure/B10882735.png)
![1-(2-Bromobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10882738.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-4-methoxybenzamide](/img/structure/B10882746.png)
![methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882750.png)
![2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10882754.png)


![4-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10882777.png)
methanone](/img/structure/B10882784.png)
![(E)-3-(4-methoxyphenyl)-N-[(pyridine-3-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B10882794.png)
